3-[(Tert-butyldimethylsilyl)oxy]-2-chloro-6-fluorophenylboronic acid
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Overview
Description
3-[(Tert-butyldimethylsilyl)oxy]-2-chloro-6-fluorophenylboronic acid is a boronic acid derivative that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tert-butyldimethylsilyl)oxy]-2-chloro-6-fluorophenylboronic acid typically involves the protection of phenolic hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole . The reaction proceeds under mild conditions, often in solvents like dimethylformamide (DMF) or acetonitrile, and results in high yields of the silylated product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability . These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(Tert-butyldimethylsilyl)oxy]-2-chloro-6-fluorophenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction . Typical reaction conditions involve mild temperatures and neutral to slightly basic pH .
Major Products
The major products formed from these reactions include various boronic esters, borates, and coupled products resulting from Suzuki-Miyaura reactions .
Scientific Research Applications
3-[(Tert-butyldimethylsilyl)oxy]-2-chloro-6-fluorophenylboronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(Tert-butyldimethylsilyl)oxy]-2-chloro-6-fluorophenylboronic acid involves its ability to form stable complexes with various metal catalysts, particularly palladium. This interaction facilitates the Suzuki-Miyaura coupling reaction by enabling the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst . The tert-butyldimethylsilyl group serves as a protecting group, preventing unwanted side reactions and enhancing the stability of the compound during the reaction .
Comparison with Similar Compounds
Similar Compounds
3-(tert-Butyldimethylsilyloxy)phenylboronic acid: Similar in structure but lacks the chloro and fluoro substituents.
(tert-Butyldimethylsilyloxy)acetaldehyde: Used in similar synthetic applications but differs in its functional groups.
tert-Butyldimethylsilanol: Another silyl-protected compound used in organic synthesis.
Uniqueness
3-[(Tert-butyldimethylsilyl)oxy]-2-chloro-6-fluorophenylboronic acid is unique due to its combination of chloro and fluoro substituents, which can influence its reactivity and the types of products formed in chemical reactions. The presence of these substituents can also enhance the compound’s ability to participate in specific biological interactions, making it a valuable tool in medicinal chemistry .
Properties
IUPAC Name |
[3-[tert-butyl(dimethyl)silyl]oxy-2-chloro-6-fluorophenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BClFO3Si/c1-12(2,3)19(4,5)18-9-7-6-8(15)10(11(9)14)13(16)17/h6-7,16-17H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFZQPCTJQXFSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Cl)O[Si](C)(C)C(C)(C)C)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BClFO3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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